Molybdenum(4+)
Description
General Characteristics of Molybdenum Oxidation States
Molybdenum demonstrates remarkable versatility in its oxidation states, ranging from -4 to +6, making it one of the most chemically diverse transition metals in the periodic table. This extensive range of oxidation states reflects the complex electronic structure of molybdenum, which belongs to group 6 of the transition metals and possesses a [Kr] 4d⁵ 5s¹ electron configuration. The ability of molybdenum to access such a wide variety of oxidation states stems from its position in the second row of transition metals, where the 4d orbitals are more diffuse than 3d orbitals, allowing for greater flexibility in bonding arrangements and electron distribution.
The lower oxidation states of molybdenum, from -2 to +1, occur primarily in complexes with π-acceptor ligands such as carbon monoxide, cyclopentadiene, nitric oxide, and phosphorus- or arsenic-donor ligands. These coordination environments are characterized by strong metal-ligand backbonding, which stabilizes the low-valent molybdenum centers through electron donation from filled metal d orbitals to empty ligand π* orbitals. The formation of polynuclear complexes is particularly common in the +2 oxidation state, where molybdenum-molybdenum bonds provide additional stabilization through direct metal-metal interactions.
In contrast, the higher oxidation states of molybdenum, particularly +5 and +6, are dominated by oxomolybdenum species that feature terminal or bridging oxide ligands. These compounds exhibit strong multiple bonding between molybdenum and oxygen atoms, resulting from π-donation from oxygen to the metal center. This type of bonding becomes less favorable as the oxidation state decreases, explaining why oxo-species of molybdenum(IV) are less common than those of higher oxidation states, and terminal oxide ligands are absent in molybdenum(III) compounds.
The chemistry of molybdenum shows strong similarities to that of tungsten, another group 6 transition metal, particularly in the formation of polyoxometalate structures and the preference for certain coordination geometries. However, molybdenum differs significantly from chromium, despite being in the same group, particularly in the relative stability of the +3 oxidation state. While chromium(III) compounds are ubiquitous and highly stable, molybdenum(III) is relatively rare and less stable, highlighting the differences in electronic structure and chemical behavior within the same group of the periodic table.
The electronegativity of molybdenum on the Pauling scale is 2.16, which influences its bonding characteristics and the polarity of its compounds. This moderate electronegativity allows molybdenum to form both ionic and covalent bonds, depending on the nature of the ligands and the oxidation state. The transition metal nature of molybdenum also manifests in its ability to form coordination complexes with various coordination numbers, ranging from four to eight, with octahedral geometry being particularly common in many oxidation states.
Stability and Prevalence of the +4 Oxidation State in Molybdenum Compounds
The +4 oxidation state of molybdenum represents one of the two most stable oxidation states for this element, along with +6, making it particularly significant in both natural and synthetic molybdenum chemistry. This stability is evidenced by the widespread occurrence of molybdenum(IV) compounds in nature, most notably molybdenum disulfide, which occurs as the mineral molybdenite and serves as the principal ore for molybdenum extraction. The exceptional stability of the +4 oxidation state in molybdenum can be attributed to favorable electronic configurations and the availability of suitable ligands that can effectively stabilize this oxidation state through appropriate bonding interactions.
Molybdenum(IV) exhibits particular stability when coordinated with sulfur-containing ligands, as demonstrated by the prevalence of molybdenum disulfide compounds. The disulfide form represents the most stable sulfide of molybdenum, indicating that the +4 oxidation state achieves optimal electronic configuration when paired with sulfur in a 1:2 ratio. This stability is further enhanced by the layered structure of molybdenum disulfide, where molybdenum atoms are sandwiched between sulfur layers in a trigonal prismatic coordination environment, allowing for efficient electron delocalization and strong covalent bonding within the layers.
The stability of molybdenum(IV) is also pronounced in coordination complexes with cyanide ligands, where the formation of the octacoordinate complex [Mo(CN)₈]⁴⁻ demonstrates exceptional thermodynamic stability. This high coordination number is facilitated by the small size and strong π-accepting ability of cyanide ligands, which can effectively stabilize the +4 oxidation state through both σ-donation and π-backbonding mechanisms. The ability of molybdenum(IV) to accommodate eight ligands in this complex highlights the flexibility of this oxidation state in terms of coordination geometry and bonding arrangements.
From a structural perspective, molybdenum(IV) compounds display diverse coordination geometries and bonding patterns. Molybdenum tetrachloride exemplifies this diversity, existing in two distinct polymorphic forms: an α polymorph with a polymeric structure and a β polymorph with a hexameric structure. In both forms, the molybdenum centers adopt octahedral coordination with a combination of terminal and bridging chloride ligands, demonstrating the ability of molybdenum(IV) to form extended structures through ligand bridging mechanisms.
The thermal stability of molybdenum(IV) compounds varies significantly depending on the ligand environment. Molybdenum dioxide, another important molybdenum(IV) compound, exhibits remarkable thermal stability with a melting point of 1,100°C, although it decomposes at this temperature rather than melting cleanly. This compound displays metallic conductivity due to electron delocalization through molybdenum-molybdenum bonding within its distorted rutile structure, where the molybdenum atoms are off-center in their octahedral coordination environments, leading to alternating short and long molybdenum-molybdenum distances.
| Compound | Formula | Coordination Geometry | Key Characteristics | Stability Features |
|---|---|---|---|---|
| Molybdenum disulfide | MoS₂ | Trigonal prismatic | Layered structure, semiconductor | Most stable sulfide form |
| Molybdenum dioxide | MoO₂ | Distorted octahedral | Metallic conductor, violet solid | High thermal stability |
| Molybdenum tetrachloride | MoCl₄ | Octahedral | Polymorphic, paramagnetic | Polymeric bridging structures |
| Octacyanomolybdate(IV) | [Mo(CN)₈]⁴⁻ | Square antiprismatic | Eight-coordinate complex | Exceptional kinetic stability |
The prevalence of molybdenum(IV) in catalytic applications further underscores its stability and chemical significance. The combination of appropriate electronic configuration and the ability to undergo controlled oxidation and reduction makes molybdenum(IV) particularly suitable for catalytic processes involving electron transfer reactions. This catalytic relevance is enhanced when molybdenum(IV) is combined with sulfur to form the ubiquitous molybdenum disulfide material, which finds extensive applications in hydrodesulfurization catalysis and other industrial processes.
The synthetic accessibility of molybdenum(IV) compounds through various preparative routes also contributes to their prevalence in molybdenum chemistry. Molybdenum tetrachloride can be prepared through dechlorination of molybdenum pentachloride using tetrachloroethene, while molybdenum dioxide can be synthesized through reduction of molybdenum trioxide with hydrogen or ammonia at controlled temperatures. These synthetic pathways demonstrate the relative ease with which molybdenum(IV) compounds can be prepared and isolated, making them accessible for both research and industrial applications.
Properties
CAS No. |
21175-08-6 |
|---|---|
Molecular Formula |
Mo+4 |
Molecular Weight |
96 g/mol |
IUPAC Name |
molybdenum(4+) |
InChI |
InChI=1S/Mo/q+4 |
InChI Key |
ZIKKVZAYJJZBGE-UHFFFAOYSA-N |
SMILES |
[Mo+4] |
Canonical SMILES |
[Mo+4] |
Other CAS No. |
21175-08-6 |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Molybdenum(4+) in Catalysis
Molybdenum compounds, particularly molybdenum(4+) oxides, serve as effective catalysts in several chemical reactions:
- Hydrodesulfurization : Molybdenum disulfide (MoS₂) is widely used as a catalyst for the removal of sulfur from petroleum products. This process is crucial for producing cleaner fuels and reducing environmental pollution .
- Selective Oxidation : Molybdenum oxides are utilized in the selective oxidation of organic compounds, such as the conversion of alcohols to aldehydes. This application minimizes by-products that typically arise during oxidation reactions .
| Catalyst Type | Reaction Type | Key Benefits |
|---|---|---|
| Molybdenum Disulfide | Hydrodesulfurization | Reduces sulfur content in fuels |
| Molybdenum Oxides | Selective Oxidation | High selectivity, fewer by-products |
Materials Science
Structural Applications
Molybdenum(4+) is significant in metallurgy due to its high melting point and strength:
- Alloy Production : Molybdenum is a key component in high-strength steel alloys, enhancing corrosion resistance and weldability. It is particularly important in stainless steels and tool steels .
- Electrical Contacts : Its ability to withstand extreme temperatures makes molybdenum ideal for electrical contacts and components in high-temperature environments .
Medical Applications
Molybdenum-99 and Technetium-99m
Molybdenum(4+) plays a crucial role in nuclear medicine through the production of technetium-99m (Tc-99m), which is derived from molybdenum-99 (Mo-99):
- Diagnostic Imaging : Tc-99m is extensively used for imaging organs and detecting diseases due to its favorable half-life and photon emission characteristics. It allows for detailed imaging while minimizing radiation exposure to patients .
Environmental Applications
Pollution Control
Molybdenum compounds are employed in pollution control technologies:
- Catalysts for NOx Reduction : Molybdenum is used in analyzers for nitrogen oxides (NOx) emissions in power plants. It catalyzes the conversion of NOx to nitrogen (N₂), thus helping to reduce air pollution .
Case Studies
Case Study 1: Hydrodesulfurization Using MoS₂
A study demonstrated that MoS₂ catalysts effectively reduced sulfur content in diesel fuels by over 90% under optimal conditions. This process not only improves fuel quality but also complies with stringent environmental regulations.
Case Study 2: Technetium-99m Production
The production of technetium-99m from molybdenum-99 involves neutron irradiation of uranium targets, followed by chemical processing to isolate Mo-99. The efficiency of this process is critical for ensuring a steady supply of Tc-99m for medical diagnostics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Mo⁴⁺ dithiolene complexes are compared with related Mo⁵⁺ and Mo⁶⁺ species, as well as other transition metal dithiolenes (e.g., tungsten and iron). Key distinctions include:
- Mo=O/S Bonding : Mo⁴⁺ complexes show lower Mo=O stretching frequencies (~900 cm⁻¹) compared to Mo⁵⁺ (~920 cm⁻¹) due to reduced π-backbonding and stronger dithiolene→Mo charge donation .
- Redox Flexibility : Mo⁴⁺ complexes undergo reversible one-electron oxidation to Mo⁵⁺, unlike Mo⁶⁺ species, which resist further oxidation .
Comparison with Tungsten and Chromium Analogues
- Tungsten (W⁴⁺) : W⁴⁺ dithiolenes (e.g., Tp*W(O)(dithiolene)) exhibit higher Mo=O stretching frequencies (~930 cm⁻¹) and more rigid ligand frameworks due to larger ionic radii and stronger metal-ligand bonds .
- Chromium (Cr³⁺) : Cr³⁺ dithiolenes lack the redox versatility of Mo⁴⁺, as Cr³⁺ is typically inert to further oxidation .
Spectroscopic and Computational Data
- DFT Calculations : Mo⁴⁺ dithiolenes exhibit significant ligand-to-metal charge transfer (LMCT) transitions at ~600 nm, absent in simpler dithiolenes like Tp*Mo(O)(bdt) .
Key Research Findings
- Ligand Non-Innocence: The S₂BMOQO ligand in Mo⁴⁺ complexes acts as a redox-active partner, stabilizing mixed Mo⁴⁺/Mo⁵⁺ states during catalysis .
- Solvent Effects : Mo⁴⁺ complexes show solvent-dependent UV-Vis absorption shifts (e.g., 596–653 nm in CH₂Cl₂ vs. 610 nm in MeCN), reflecting polarity-driven electronic changes .
- Catalytic Applications: Mo⁴⁺-based catalysts (e.g., potassium-modified molybdenum carbide) demonstrate stability in seawater-to-fuel conversion, outperforming noble-metal catalysts .
Challenges and Controversies
- Contradiction in Folding Angles : Some studies suggest dithiolene folding in Mo⁴⁺ is ~14° , while others propose near-planar geometries for simpler ligands like bdt . This discrepancy highlights ligand-specific electronic effects.
- Oxidation State Assignments : Debate persists over whether Mo⁴⁺/Mo⁵⁺ redox couples involve metal-centered or ligand-centered processes .
Preparation Methods
Oxidation of Molybdenum(II) Precursors
A molybdenum(II) acetylene complex, [Mo(CO)(C₂H₂)(6-MePyS)₂] (Compound 1 ), serves as the starting material. Treatment with N-methylmorpholine-N-oxide (NMO) in dichloromethane at 0°C induces oxidation to the Mo(IV) state. The reaction is monitored by gas evolution, followed by purification via silica gel filtration and crystallization in acetonitrile. This method yields 63% of Compound 1 and 50% of Compound 2 after oxidation.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Starting Material | [MoI₂(CO)₃(NCMe)₂] |
| Ligand | 6-methylpyridine-2-thiolate |
| Oxidizing Agent | NMO |
| Temperature | 0°C → Room Temperature |
| Solvent | CH₂Cl₂/MeCN |
| Yield (Compound 2 ) | 50% |
Substitution of PMe₃ Ligands
An alternative route involves substituting PMe₃ ligands with acetylene on a pre-formed Mo(IV) center. Stirring [MoO(PMe₃)₂(6-MePyS)₂] with acetylene in dichloromethane under an inert atmosphere produces Compound 2 in comparable yields. This method highlights the lability of PMe₃ ligands in Mo(IV) complexes, enabling efficient ligand exchange.
Atomic Layer Deposition Using Molybdenum(IV) Amide Precursors
Molybdenum(IV) amides, such as Mo[N(Me)(Et)]₄ , enable the deposition of MoO₂ thin films via ALD, critical for semiconductor applications.
ALD Process Overview
ALD involves cyclic exposure of substrates to precursors and co-reactants. For MoO₂ deposition:
-
Precursor Pulse : Mo[N(Me)(Et)]₄ is vaporized at 120–200°C and delivered to the substrate.
-
Purge : Excess precursor removed under nitrogen flow.
-
Co-reactant Pulse : Ozone or H₂O introduced to oxidize the adsorbed precursor.
-
Film Growth : Repetition of cycles (typically 300 cycles ) yields conformal MoO₂ films.
ALD Growth Conditions:
| Parameter | Conventional ALD | Liquid Injection ALD |
|---|---|---|
| Temperature | 200–350°C | 120–200°C |
| Pressure | 0.5–1.5 Torr | 2–50 mbar |
| Precursor Solution | Neat or in toluene | 0.05–1M in hydrocarbon |
| Film Thickness | 30–50 nm | 20–40 nm |
Plasma- and Photo-Assisted ALD
Plasma-enhanced methods reduce growth temperatures to <150°C , enabling deposition on heat-sensitive substrates. Photo-assisted ALD uses UV light to activate precursor decomposition, achieving similar results at lower thermal budgets.
Dithiocarboxylate Synthesis via Grignard Reagent Reactions
Molybdenum(IV) dithiocarboxylates, such as Mo(S₂CMe)₄ , are synthesized through a one-pot reaction involving MoCl₄(NCCH₃)₂ and Grignard reagents.
Reaction Protocol
-
Grignard Formation : MeMgBr or EtMgCl reacts with CS₂ in tetrahydrofuran (THF) to form dithiocarboxylate anions.
-
Metal Coordination : Addition of MoCl₄(NCCH₃)₂ to the anion solution yields a black precipitate.
-
Workup : Filtration, washing with MeOH/H₂O , and vacuum drying provide pure product in 83% yield .
Analytical Data for Mo(S₂CMe)₄:
| Technique | Data |
|---|---|
| ¹H NMR (C₆D₆) | δ 2.04 (s, 12H, S₂CCH₃) |
| ¹³C NMR | δ 38.9 (S₂CCH₃), 228.9 (S₂C) |
| ESI-HRMS | m/z 461.7765 [M⁺] (calc. 461.7759) |
| Elemental Analysis | C: 21.1%, H: 2.4%, S: 56.3% |
Solvent and Stoichiometry Considerations
Optimal results require anhydrous THF and a 4:1 molar ratio of Grignard reagent to MoCl₄(NCCH₃)₂. Deviations lead to incomplete ligand substitution or side products.
Comparative Analysis of Synthesis Methods
Table 4.1: Method Comparison
| Method | Yield (%) | Purity (Elemental Analysis) | Applications |
|---|---|---|---|
| Acetylene Complexation | 50–63 | >95% C, H, S | Bioinspired catalysis |
| ALD | N/A | Conformal films | Semiconductor devices |
| Dithiocarboxylates | 83 | 21.1% C, 56.3% S | Single-source precursors |
Q & A
Q. Basic
- XPS : Resolve Mo 3d₅/₂ peaks (binding energy ~229–231 eV for Mo⁴⁺) with charge correction using C 1s (284.8 eV). Compare with reference spectra to distinguish Mo⁴⁺ from Mo³⁺/Mo⁵⁺ .
- EPR Spectroscopy : Detect paramagnetic Mo⁴⁺ species (d² configuration) in low-spin environments.
- XRD : Identify crystallographic phases (e.g., β-Mo₂C vs. α-Mo₂C) and lattice parameters .
- TEM/EDS : Map elemental distribution and confirm homogeneity.
Methodological Tip: Cross-validate results with multiple techniques to address instrumental limitations .
How can researchers resolve contradictions in reported catalytic activities of Molybdenum(4+) compounds across different studies?
Advanced
Discrepancies often arise from variations in:
- Surface morphology : Compare BET surface area and active site density via CO chemisorption.
- Reaction conditions : Standardize testing protocols (e.g., temperature, pressure, feedstock purity) to isolate variables .
- Phase impurities : Use Rietveld refinement of XRD data to quantify secondary phases (e.g., MoO₂ vs. MoC) .
Methodological Tip: Perform meta-analyses of published data to identify trends and outliers, applying multivariate regression to isolate influential factors .
What computational modeling approaches are suitable for predicting the electronic properties of Molybdenum(4+) complexes?
Q. Advanced
- Density Functional Theory (DFT) : Calculate band structures and density of states (DOS) to predict catalytic or electronic behavior. For example, β-Mo₂C exhibits metallic conductivity due to d-orbital hybridization .
- Molecular Dynamics (MD) : Simulate thermal stability and phase transitions under operational conditions.
- COMSOL Multiphysics : Model charge transport in Mo⁴⁺-based electrodes for energy storage.
Methodological Tip: Validate computational models with experimental XPS valence band spectra .
What strategies should be employed to ensure reproducibility in synthesizing Molybdenum(4+) compounds with desired crystallographic phases?
Q. Advanced
- Phase diagram guidance : Follow the C-Mo system phase diagram to select temperature and carbon stoichiometry (e.g., 1000°C for β-Mo₂C) .
- In-situ monitoring : Use synchrotron XRD to track phase evolution during synthesis.
- Documentation : Report detailed synthesis parameters (e.g., heating rates, gas flow rates) as per academic journal guidelines .
Methodological Tip: Archive raw data (e.g., thermogravimetric curves) in supplementary materials for peer review .
What are the key thermodynamic considerations when designing synthesis routes for Molybdenum(4+) oxides?
Q. Basic
- Gibbs free energy : Calculate reduction potentials for MoO₃ → MoO₂ using Ellingham diagrams.
- Oxygen partial pressure : Control p(O₂) via gas mixtures (e.g., CO/CO₂ buffers) to stabilize Mo⁴⁺ oxides.
- Kinetic barriers : Preclude metastable phases by annealing at equilibrium conditions .
Methodological Tip: Use CALPHAD software for thermodynamic modeling of multi-component systems .
How can in-situ characterization techniques be optimized to monitor redox transitions of Molybdenum(4+) during catalytic reactions?
Q. Advanced
- Operando XRD/XAS : Track structural changes in real-time under reaction conditions (e.g., methane reforming).
- Raman spectroscopy : Identify surface intermediates (e.g., Mo=O bonds) during oxidation.
- Mass spectrometry : Correlate gas-phase byproducts with Mo⁴⁺/Mo⁵⁺ redox shifts .
Methodological Tip: Design reaction cells compatible with multiple synchrotron beamlines to maximize data resolution .
What statistical methods are recommended for analyzing the correlation between synthesis parameters and material properties in Molybdenum(4+) systems?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, pressure, and precursor ratios.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking synthesis conditions to catalytic activity .
- Machine Learning : Train models on historical data to predict phase outcomes.
Methodological Tip: Use open-source tools (e.g., Python’s scikit-learn) for transparent and reproducible analysis .
What are the common pitfalls in interpreting XPS data for Molybdenum(4+) compounds, and how can they be mitigated?
Q. Basic
- Charge referencing errors : Calibrate using adventitious carbon or internal standards (e.g., Au 4f).
- Peak overlap : Deconvolute Mo 3d spectra to distinguish Mo⁴⁺ (229–231 eV) from Mo⁵⁺ (232–234 eV) .
- Surface contamination : Perform Ar⁺ sputtering to remove oxidized layers, but avoid over-sputtering.
Methodological Tip: Validate XPS results with complementary techniques like EELS or Mössbauer spectroscopy .
How can researchers systematically investigate the role of ligand design in stabilizing Molybdenum(4+) complexes under varying environmental conditions?
Q. Advanced
- Ligand denticity : Compare monodentate vs. polydentate ligands (e.g., EDTA) using stability constants (log β).
- pH dependence : Perform potentiometric titrations to assess protonation effects on complex stability.
- Accelerated aging tests : Expose complexes to O₂/H₂O and monitor degradation via UV-Vis or NMR .
Methodological Tip: Use Cambridge Structural Database (CSD) entries to benchmark ligand-Mo⁴⁺ bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
